molecular formula C14H5F6N5O8 B14004446 n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline CAS No. 21299-50-3

n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline

Cat. No.: B14004446
CAS No.: 21299-50-3
M. Wt: 485.21 g/mol
InChI Key: NVAIVPBZWLNGRV-UHFFFAOYSA-N
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Description

n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of multiple nitro and trifluoromethyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline typically involves the nitration of a trifluoromethyl-substituted aniline derivative. The process begins with the preparation of the starting material, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The final product is purified through recrystallization or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.

    Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of higher oxidation state nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with varied functional groups.

Scientific Research Applications

n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical reactions, including electron transfer and hydrogen bonding, which influence the compound’s reactivity and stability. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline is unique due to the presence of multiple nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability profiles.

Properties

CAS No.

21299-50-3

Molecular Formula

C14H5F6N5O8

Molecular Weight

485.21 g/mol

IUPAC Name

N-[2,4-dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline

InChI

InChI=1S/C14H5F6N5O8/c15-13(16,17)5-1-7(11(24(30)31)3-9(5)22(26)27)21-8-2-6(14(18,19)20)10(23(28)29)4-12(8)25(32)33/h1-4,21H

InChI Key

NVAIVPBZWLNGRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1NC2=C(C=C(C(=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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